Ethyl 4-((tert-butoxycarbonyl)amino)-4-methyl-3-oxopentanoate
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Overview
Description
Ethyl 4-((tert-butoxycarbonyl)amino)-4-methyl-3-oxopentanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)-4-methyl-3-oxopentanoate typically involves the protection of an amino acid derivative with a Boc group. One common method involves the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((tert-butoxycarbonyl)amino)-4-methyl-3-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The Boc group can be selectively removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and free amines after Boc deprotection.
Scientific Research Applications
Ethyl 4-((tert-butoxycarbonyl)amino)-4-methyl-3-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)-4-methyl-3-oxopentanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and protein synthesis .
Comparison with Similar Compounds
Ethyl 4-((tert-butoxycarbonyl)amino)-4-methyl-3-oxopentanoate can be compared with other Boc-protected amino acid derivatives, such as:
- Ethyl 2-((tert-butoxycarbonyl)amino)acetate
- Ethyl 2-((tert-butoxycarbonyl)amino)propanoate
- Ethyl 2-((tert-butoxycarbonyl)amino)butanoate
These compounds share similar protective groups but differ in their amino acid backbones. The uniqueness of this compound lies in its specific structure, which makes it suitable for particular synthetic applications and research studies .
Properties
Molecular Formula |
C13H23NO5 |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate |
InChI |
InChI=1S/C13H23NO5/c1-7-18-10(16)8-9(15)13(5,6)14-11(17)19-12(2,3)4/h7-8H2,1-6H3,(H,14,17) |
InChI Key |
ZGGVMSFPPYHOAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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